Ethylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNOFPXSDHULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218044 | |
| Record name | Ethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-09-5 | |
| Record name | Ethylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6779-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL78D6NLX | |
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Synthetic Methodologies for Ethylphosphonic Acid and Its Derivatives
Classical Synthetic Routes to Ethylphosphonic Acid
The foundational methods for synthesizing phosphonates, including ethylphosphonate derivatives, have been established for over a century. These routes, notably the Arbuzov and Michaelis-Becker reactions, alongside dealkylation and oxidation techniques, form the bedrock of organophosphorus chemistry.
The Michaelis-Arbuzov reaction, often simply called the Arbuzov reaction, is a cornerstone in the synthesis of alkylphosphonates. jk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comnih.gov In the context of this compound synthesis, this typically means reacting a trialkyl phosphite with an ethyl halide (e.g., ethyl iodide or ethyl bromide). nih.gov
The reaction mechanism proceeds via a two-step process:
Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This SN2 reaction forms a phosphonium (B103445) salt intermediate. jk-sci.com
Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in a second SN2 reaction, yielding the final dialkyl ethylphosphonate and an alkyl halide byproduct. jk-sci.com
The reactivity of the components generally follows these trends: R'–I > R'–Br > R'–Cl for the alkyl halide. jk-sci.com The reaction is often carried out at elevated temperatures to facilitate the dealkylation of the phosphonium intermediate. unh.edu
Modifications to the classical Arbuzov reaction have been developed to improve yields, shorten reaction times, and broaden the reaction's scope under milder conditions.
Lewis Acid-Mediated Arbuzov Reaction: The use of Lewis acids as catalysts allows the reaction to proceed at room temperature, which is advantageous for sensitive substrates. acs.org This method has proven effective for preparing various phosphonate (B1237965) esters in good yields. acs.org
Microwave-Assisted Arbuzov Reaction: Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes and often increasing yields. nih.gov This technique has been successfully applied to synthesize a range of dialkyl alkylphosphonates with high efficiency. nih.gov
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Classical Arbuzov | Trialkyl phosphite, Ethyl halide | Heating | Well-established, versatile |
| Lewis Acid-Mediated | Trialkyl phosphite, Ethyl halide, Lewis Acid | Room Temperature | Milder conditions, suitable for sensitive substrates acs.org |
| Microwave-Assisted | Trialkyl phosphite, Ethyl halide | Microwave Irradiation | Rapid reaction times, often higher yields nih.gov |
The Michaelis-Becker reaction provides an alternative route for forming the P-C bond. This method involves the reaction of a sodium salt of a dialkyl phosphite (a hydrogen phosphonate) with an alkyl halide. wikipedia.org The sodium salt is typically generated in situ by treating the dialkyl phosphite with a base, such as sodium metal or sodium hydride.
The pathway involves the deprotonation of the dialkyl phosphite to form a potent phosphorus nucleophile, which then undergoes nucleophilic substitution on the ethyl halide to yield the dialkyl ethylphosphonate. While broadly applicable, the yields of the Michaelis-Becker reaction can sometimes be lower than those achieved with the Arbuzov reaction. wikipedia.org This can be due to competing side reactions or the lower reactivity of certain substrates. nih.gov To enhance efficiency, microwave irradiation has been successfully employed in Michaelis-Becker reactions, leading to improved yields and significantly shorter reaction times for the synthesis of phosphonates and diphosphonates. researchgate.net
The synthesis of this compound often proceeds through a dialkyl ethylphosphonate intermediate, which serves as a protected form of the acid. The final and crucial step is the cleavage of the two ester groups to unmask the phosphonic acid. This dealkylation must be efficient and compatible with other functional groups in the molecule.
A common and straightforward method for the dealkylation of dialkyl phosphonates is hydrolysis under strong acidic conditions. beilstein-journals.org This is typically achieved by refluxing the phosphonate ester with a concentrated aqueous solution of hydrochloric acid (HCl) or hydrobromic acid (HBr). google.comnih.gov The reaction can take from one to twelve hours to complete, depending on the stability of the ester groups. beilstein-journals.org While effective, this method is harsh and not suitable for molecules containing acid-labile functional groups. google.com
For substrates that cannot tolerate harsh acidic conditions, the McKenna procedure offers a mild and highly selective alternative for phosphonate ester dealkylation. beilstein-journals.orgd-nb.info This two-step reaction has become a favored method due to its high yields and chemoselectivity. nih.gov
The procedure involves:
Silylation: The dialkyl ethylphosphonate is treated with bromotrimethylsilane (B50905) (BTMS). The BTMS reacts with the ester, converting it into a bis(trimethylsilyl) ester intermediate. d-nb.infonih.gov This step is often performed at room temperature or with gentle heating. d-nb.info Chlorotrimethylsilane has also been used, sometimes in the presence of sodium iodide or at elevated temperatures in a sealed vessel. nih.govresearchgate.net
Solvolysis: The resulting silyl (B83357) ester is highly susceptible to hydrolysis or alcoholysis. The addition of a protic solvent like methanol (B129727) or water rapidly cleaves the silyl groups, yielding the final phosphonic acid. beilstein-journals.orgnih.gov
The McKenna reaction is known for its efficiency and mildness, allowing for the deprotection of phosphonate esters without affecting other sensitive functional groups. d-nb.infonih.gov Microwave irradiation has also been investigated as a means to accelerate the BTMS silyldealkylation step. nih.gov
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, but harsh; not suitable for acid-sensitive molecules. beilstein-journals.orggoogle.com |
| McKenna Procedure | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Room temperature or moderate heating | Mild, high yield, chemoselective; suitable for complex molecules. beilstein-journals.orgnih.gov |
Another synthetic route to this compound is through the oxidation of a suitable precursor, such as ethylphosphinic acid (also known as ethylphosphonous acid). d-nb.info Phosphinic acids can be oxidized to their corresponding phosphonic acids using various oxidizing agents. nih.gov Reagents such as mercury(II) chloride or bromine water have been shown to be effective for this transformation. nih.gov This method provides a direct conversion from a P(III) species to a P(V) species, offering an alternative pathway when the phosphinic acid precursor is readily available. d-nb.inforesearchgate.net
Direct Methods from Phosphorous Acid
Direct synthetic methods are those in which the formation of the phosphorus-carbon (P-C) bond occurs concurrently with the generation of the phosphonic acid functional group. beilstein-journals.orgnih.gov These reactions predominantly utilize phosphorous acid (H₃PO₃) as the phosphorus source. nih.gov A significant challenge associated with these direct methods is the purification of the final product, as the high polarity of phosphonic acids often necessitates crystallization, precipitation, or dialysis for isolation. beilstein-journals.orgnih.gov
Key examples of direct synthesis from phosphorous acid include:
The Moedritzer–Irani reaction: This reaction produces amino-bis(methylenephosphonic acid)s through the interaction of an amine, formaldehyde, and phosphorous acid in an acidic medium. nih.gov
Reactions with imines, nitriles, and carbonyls: Phosphorous acid can react directly with imines in the absence of a solvent to yield α-amino-phosphonic acids. nih.gov
While these methods offer a direct route to phosphonic acids, byproducts can form. For instance, in reactions involving amines and formaldehyde, hydroxymthis compound can be generated as a byproduct, and part of the phosphorous acid may be oxidized to phosphoric acid, which can complicate the reaction stoichiometry and product purification. researchgate.net
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic strategies increasingly focus on principles of green chemistry, aiming to develop sustainable, efficient, and environmentally benign processes. jocpr.com These approaches prioritize waste minimization, high atom economy, the use of renewable feedstocks, and the reduction of toxic reagents and solvents. jocpr.comfrontiersin.org In the context of phosphonic acid synthesis, this translates to optimizing reaction conditions, employing catalytic methods, and exploring novel energy sources and reaction media. mdpi.comresearchgate.net One "greener" approach involves the use of methanesulfonic acid (MSA) as a solvent, which has been shown to improve the synthesis of certain dronic acid derivatives by allowing for more controlled reaction conditions and easier purification. researchgate.net
Catalytic Synthesis of this compound Analogs
Catalysis plays a pivotal role in the synthesis of phosphonic acid analogs, offering pathways that are often more efficient and selective than stoichiometric methods. Two prominent catalytic strategies are catalytic hydrogenolysis and cross-coupling reactions.
Catalytic Hydrogenolysis: This method is used to deprotect phosphonate esters to yield the final phosphonic acid. Dibenzyl phosphonates are commonly used precursors because the benzyl (B1604629) groups can be effectively removed under mild conditions. nih.govresearchgate.net The most frequently used catalyst for this transformation is palladium on charcoal (Pd/C). nih.govresearchgate.net Similarly, diphenyl phosphonates can be converted to phosphonic acids using Adam's catalyst (PtO₂) and hydrogen. nih.gov
Catalytic Cross-Coupling: The formation of the P-C bond in aryl- and vinylphosphonates can be achieved through cross-coupling reactions. These reactions typically couple aryl or vinyl halides with dialkyl phosphites. While the traditional Michaelis-Arbuzov reaction often requires harsh conditions, the use of transition metal catalysts, particularly palladium complexes, allows the reaction to proceed under milder conditions. researchgate.net
Table 1: Catalytic Methods for Phosphonic Acid Synthesis
| Catalytic Method | Description | Catalyst Example | Precursor Example | Reference |
|---|---|---|---|---|
| Hydrogenolysis | Cleavage of benzyl or phenyl ester groups to form the phosphonic acid. | Palladium on charcoal (Pd/C), Platinum(IV) oxide (PtO₂) | Dibenzyl phosphonates, Diphenyl phosphonates | nih.gov |
| Cross-Coupling | Formation of a P-C bond between a halide and a phosphite. | Palladium(II) acetate | Aryl halides, Dialkyl phosphites | researchgate.net |
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral phosphonic acids is of significant interest due to their potential applications as enzyme inhibitors and in materials science. mdpi.com Asymmetric catalysis provides the most effective means to produce these molecules with high enantioselectivity. Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have emerged as powerful organocatalysts for a variety of enantioselective transformations. snnu.edu.cnresearchgate.net
These catalysts function by creating a chiral environment through hydrogen bonding, which directs the approach of reactants to control the stereochemical outcome. snnu.edu.cn Examples of reactions catalyzed by CPAs to produce chiral organophosphorus compounds include:
Atroposelective Arylation: CPAs can catalyze the reaction between indoles and azoarenes to construct axially chiral biaryl scaffolds with excellent stereoselectivity. snnu.edu.cn
Asymmetric Wolff Rearrangement: The enantioselective addition of amines to ketenes, generated in situ from diazoketones, can be catalyzed by CPAs to produce chiral amides. chemrxiv.org
Inverse-Electron-Demand Oxa-Diels–Alder Reactions: Chiral N-triflylphosphoramide, a CPA derivative, effectively catalyzes the cycloaddition of ortho-quinone methides and alkenes to furnish chiral chromanes with high diastereo- and enantioselectivity. researchgate.net
Microsynthesis Techniques for this compound Derivatives
Microsynthesis, often carried out in microreactors or using flow chemistry systems, represents an advanced manufacturing technique with significant advantages over traditional batch processing. mdpi.com These systems offer superior control over reaction parameters such as temperature and mixing, enhanced safety due to the small reaction volumes, and improved scalability. mdpi.com While specific examples of microsynthesis for this compound are not extensively documented in the provided literature, the principles are broadly applicable. The use of flow chemistry has been successfully demonstrated for the synthesis of complex active pharmaceutical ingredients (APIs), highlighting its potential for producing phosphonic acid derivatives in a more efficient, controlled, and scalable manner. mdpi.com This approach is particularly relevant for green chemistry, as it can lead to higher yields and reduced waste. mdpi.com
Synthesis of Specific this compound Derivatives
Halogenated this compound Derivatives (e.g., 2-Chlorothis compound/Ethephon)
2-Chlorothis compound, commonly known as Ethephon, is a commercially important plant growth regulator. researchgate.nettandfonline.com Its chemical synthesis was first reported in 1946. tandfonline.comajevonline.org
The most common industrial synthesis route involves a two-step process:
Michaelis-Arbuzov Rearrangement: Tris(2-chloroethyl) phosphite undergoes thermal isomerization to produce bis(2-chloroethyl)-2-chloroethylphosphonate. researchgate.nettandfonline.com This reaction is typically carried out by heating the phosphite at temperatures between 180-220 °C. google.com
Acid Hydrolysis: The resulting phosphonate ester is then hydrolyzed, most often with concentrated hydrochloric acid (HCl), to yield 2-chlorothis compound. researchgate.nettandfonline.comtifr.res.in
A significant challenge with this traditional method is that the hydrolysis step is often incomplete, leading to low yields and product contamination with the monoester, 2-chloroethyl-2-chloroethylphosphonate. tandfonline.com This is attributed to the high stability of the P-O-CH₂CH₂Cl ester bond. tandfonline.com
To address these purity and yield issues, an improved synthetic protocol was developed. tandfonline.comtandfonline.com This refined method circumvents the difficult hydrolysis of the chloroethyl ester by using a more labile intermediate.
Table 2: Comparison of Synthetic Routes for Ethephon
| Step | Traditional Method | Improved Method | Reference |
|---|---|---|---|
| Intermediate 1 | bis(2-chloroethyl)-2-chloroethylphosphonate | diisopropyl-2-chloroethylphosphonate | tandfonline.com |
| Intermediate 2 | N/A | di(trimethylsilyl)-2-chloroethylphosphonate | tandfonline.com |
| Hydrolysis Agent | Hydrochloric Acid (HCl) | Water or Methanol | tandfonline.com |
| Purity | Often low (<80%), contaminated | High (>99%) | tandfonline.comasianpubs.org |
| Yield | Low (e.g., 55% for rearrangement) | High (e.g., 90% for hydrolysis) | tandfonline.com |
In the improved synthesis, triisopropylphosphite is reacted with a 1,2-dihalogenoethane (like 1-bromo-2-chloroethane) to form diisopropyl-2-chloroethylphosphonate. tandfonline.com This intermediate is then treated with bromotrimethylsilane to form the di(trimethylsilyl) ester, which is readily hydrolyzed by water or methanol at room temperature to give high-purity Ethephon. tandfonline.com
Heterocyclic-Substituted Ethylphosphonic Acids
The synthesis of ethylphosphonic acids bearing heterocyclic moieties is a significant area of research due to the diverse applications of these compounds in medicinal chemistry and agrochemicals. While a wide array of phosphonates and phosphonic acids have been developed, the synthesis of heterocyclic derivatives can present unique challenges.
A common and convenient approach for the synthesis of α-hydroxy-substituted phosphinic acids, which can be precursors to phosphonic acids, involves the addition of hypophosphorous acid to carbonyl compounds. This method often requires anhydrous conditions and heating in the presence of a mineral acid.
Another key synthetic strategy is the reaction of hypophosphorous acid with imines to yield α-aminomethylphosphinic acids. researchgate.net These compounds serve as valuable building blocks for more complex structures. In a typical procedure, silylated phosphinic intermediates are formed and subsequently treated with an alcohol, such as methanol, to produce the desired heterocyclic α-aminomethylphosphinic acids in good yields. researchgate.net
For the synthesis of perfluoroalkylated heterocyclic phosphonates, a highly effective method is the 1,3-dipolar cycloaddition of aromatic nitrile oxides, ethyl diazoacetate, or tert-butyl azidoacetate with perfluoroalkylated alkynylphosphonates. This reaction proceeds with high regioselectivity and results in good to excellent yields of the desired products.
Phenothiazine-Containing this compound Derivatives
Phenothiazines are a well-established class of heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur. While the synthesis of various phenothiazine (B1677639) derivatives is extensively documented, the preparation of phenothiazine-containing ethylphosphonic acids is a more specialized area.
The core phenothiazine structure is typically synthesized through methods such as the fusion of diphenylamine (B1679370) with sulfur, a reaction first reported by Bernthsen in 1883. organic-chemistry.org More modern approaches include the Ullmann reaction, which involves the copper-catalyzed coupling of halogenated aromatic compounds with amines, and the Bucherer-Bergs reaction. nih.gov
To introduce an this compound moiety onto the phenothiazine scaffold, a multi-step synthesis can be envisioned. A plausible route would involve the initial N-alkylation of phenothiazine with a suitable two-carbon electrophile. For instance, the reaction of phenothiazine with sodium hydride followed by the addition of a haloethane derivative can yield an N-ethylphenothiazine intermediate. chemicalbook.com
Alternatively, a C-C bond-forming reaction could be employed. The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide, represents a viable method. researchgate.netrug.nl A brominated phenothiazine could be reacted with diethyl vinylphosphonate (B8674324) in the presence of a palladium catalyst. Subsequent reduction of the resulting vinylphosphonate and hydrolysis of the phosphonate ester would yield the target phenothiazine-ethylphosphonic acid.
The Michaelis-Arbuzov reaction provides another potential pathway. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. A phenothiazine derivative bearing a haloalkyl side chain could be reacted with a trialkyl phosphite to form the corresponding phosphonate ester, which can then be hydrolyzed to the phosphonic acid.
| Starting Material | Reagent(s) | Reaction Type | Intermediate/Product |
| Phenothiazine | 1. NaH, 2. BrCH₂CH₂Br | N-Alkylation | 10-(2-Bromoethyl)-10H-phenothiazine |
| 10-(2-Bromoethyl)-10H-phenothiazine | P(OEt)₃ | Michaelis-Arbuzov Reaction | Diethyl (2-(10H-phenothiazin-10-yl)ethyl)phosphonate |
| Bromophenothiazine | Diethyl vinylphosphonate, Pd catalyst | Heck Reaction | Diethyl (2-(10H-phenothiazin-yl)vinyl)phosphonate |
| Diethyl (2-(10H-phenothiazin-yl)vinyl)phosphonate | H₂, Catalyst | Reduction | Diethyl (2-(10H-phenothiazin-yl)ethyl)phosphonate |
| Diethyl (2-(10H-phenothiazin-yl)ethyl)phosphonate | H₃O⁺ | Hydrolysis | (2-(10H-phenothiazin-yl)ethyl)phosphonic acid |
Peptidomimetic this compound Analogs
Peptidomimetic this compound analogs are designed to mimic the structure and function of natural peptides, with the phosphonic acid group replacing a carboxylic acid or amide moiety. These analogs often exhibit enhanced stability and unique biological activities.
A primary strategy for the synthesis of these compounds involves the creation of phosphonodepsipeptides, which feature a phosphonate linkage in place of an amide bond. rsc.org One common method is the phosphonylation of hydroxy esters using phosphonochloridates. rsc.org This approach allows for the coupling of a phosphorus-containing moiety with a hydroxy acid derivative, forming the core structure of the peptidomimetic.
Multicomponent condensation reactions also provide an efficient route to these analogs. rsc.org The condensation of amides, aldehydes, and dichlorophosphites, followed by alcoholysis with hydroxy esters, can generate complex phosphonodepsipeptides in a single pot.
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of peptidomimetic analogs. nih.gov This technique, adapted from solid-phase peptide synthesis (SPPS), allows for the sequential addition of building blocks to a solid support, simplifying purification and enabling automation. nih.gov For example, a piperazine-2-carboxylic acid can be attached to a resin, followed by a series of coupling and deprotection steps to build the desired peptidomimetic structure. nih.gov
The synthesis of α-aminophosphonates is fundamental to the construction of many peptidomimetic analogs. nih.gov These can be prepared from amino acids through a series of reactions, including protection of functional groups, conversion to a suitable intermediate, and introduction of the phosphonic acid group. nih.gov The resulting protected aminophosphonic acids can then be used in solid-phase or solution-phase synthesis to be incorporated into larger peptidomimetic structures. nih.gov
| Synthetic Approach | Key Reactants | Key Bond Formation |
| Phosphonylation | Hydroxy ester, Phosphonochloridate | P-O-C (Phosphonate ester) |
| Multicomponent Condensation | Amide, Aldehyde, Dichlorophosphite, Hydroxy ester | P-C, P-O-C |
| Solid-Phase Synthesis | Resin-bound amino acid/heterocycle, Protected amino acids/building blocks | Amide, P-N, or other linkages |
| α-Aminophosphonate Synthesis | Amino acid, Phosphorous-containing reagent | P-C |
Polyaromatic Hydrocarbon-Based this compound Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. rsc.orgresearchgate.net The incorporation of an this compound group onto a PAH scaffold can impart new properties and functionalities, making these derivatives of interest for materials science and medicinal chemistry.
Several methods have been developed for the phosphonylation of PAHs, particularly pyrene (B120774). One notable approach is the direct C-H phosphonylation of pyrene via visible-light photoredox catalysis. researchgate.net This method allows for the direct formation of a C-P bond on the pyrene core without the need for pre-functionalization.
Another versatile method is the aza-Pudovik reaction, which has been successfully applied to the synthesis of amino(pyren-1-yl)mthis compound derivatives. nih.govnih.gov This reaction typically involves the condensation of pyrene-1-carboxaldehyde with an amine to form a Schiff base, which then reacts with a dialkyl phosphite to yield the corresponding aminophosphonate. nih.gov
Amide bond formation has also been utilized to create pyrene-phosphonate conjugates. nih.gov In this approach, a pyrene derivative with a carboxylic acid chloride function is reacted with an aniline (B41778) appended with a phosphonate group. nih.gov
For other PAHs, such as anthracene (B1667546), the introduction of a phosphonic acid group can be more challenging. However, functionalization of the anthracene core with phosphorus-containing groups has been demonstrated. rsc.orgmit.edu A potential synthetic route could involve the bromination of the PAH, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, with a suitable phosphonate-containing reagent. researchgate.netrug.nlrsc.org For instance, a bromo-anthracene could be coupled with diethyl vinylphosphonate, followed by reduction and hydrolysis to yield the anthracene-ethylphosphonic acid.
| PAH Core | Synthetic Method | Reagents | Product Type |
| Pyrene | Visible-light photoredox catalysis | Dialkyl phosphite, photocatalyst | Pyrenylphosphonate |
| Pyrene | Aza-Pudovik reaction | Pyrene-1-carboxaldehyde, Amine, Dialkyl phosphite | Amino(pyren-1-yl)methylphosphonate |
| Pyrene | Amide coupling | Pyrene butyric acid chloride, Phosphonate-appended aniline | Pyrene-phosphonate conjugate |
| Anthracene (hypothetical) | Heck reaction | Bromoanthracene, Diethyl vinylphosphonate, Pd catalyst | Anthracenylvinylphosphonate |
Mechanistic Investigations of Reactions Involving Ethylphosphonic Acid
Reaction Mechanisms in Ethylphosphonic Acid Synthesis
The synthesis of this compound typically proceeds through the formation and subsequent hydrolysis of its dialkyl esters, such as diethyl ethylphosphonate. The mechanisms governing these transformations are centered on the reactivity of the phosphorus atom.
A primary route to forming the carbon-phosphorus (C-P) bond essential for this compound is through nucleophilic substitution at a phosphorus(III) center. The Michaelis-Arbuzov reaction is a classic example of this pathway. In the synthesis of a precursor like diethyl ethylphosphonate, the reaction is initiated by the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an ethyl halide (e.g., ethyl iodide).
The mechanism involves two successive nucleophilic substitution steps. hmdb.ca
First Sₙ2 Step: The phosphorus atom of the triethyl phosphite, with its lone electron pair, acts as the nucleophile, attacking the electrophilic ethyl group of the halide. hmdb.canih.gov This forms a quasiphosphonium salt intermediate. hmdb.ca
Second Sₙ2(P) Step: The displaced halide ion then acts as a nucleophile, attacking one of the ethoxy groups attached to the positively charged phosphorus atom. nih.gov This step proceeds via an Sₙ2 mechanism on the carbon of the ester group, leading to the cleavage of the C-O bond and formation of the stable P=O double bond, yielding diethyl ethylphosphonate and a new ethyl halide molecule. hmdb.canih.gov
This pathway is highly effective for preparing dialkyl phosphonates, which are key intermediates that can be converted to the final phosphonic acid. nih.gov
Dissociative mechanisms, analogous to Sₙ1 reactions in carbon chemistry, are characterized by the departure of a leaving group to form a reactive intermediate prior to the attack of a nucleophile. mdpi.comnih.gov In the context of phosphonate (B1237965) chemistry, this pathway becomes relevant during the hydrolysis of certain phosphonate esters to yield the corresponding phosphonic acid, particularly with sterically hindered esters like di-tert-butyl phosphonates. nih.gov
When converting a dialkyl ethylphosphonate to this compound under certain acidic conditions, the reaction can proceed through a dissociative pathway. nih.gov The process is initiated by the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. nih.gov The key step is the unimolecular loss of a carbocation from the ester group. For instance, in the acid-catalyzed hydrolysis of di-tert-butyl ethylphosphonate, the tert-butyl group can depart as a stable tert-butyl carbocation. nih.gov This Sₙ1-type mechanism is favored due to the stability of the resulting carbocation. nih.gov A subsequent reaction with water completes the hydrolysis to this compound.
Table 1: Comparison of Nucleophilic and Dissociative Pathways in this compound Synthesis
| Feature | Nucleophilic Attack (Sₙ2(P)) | Dissociative Pathway (Sₙ1(P)) |
|---|---|---|
| Typical Reaction | Michaelis-Arbuzov Reaction | Acid-catalyzed hydrolysis of hindered esters |
| Key Step | Bimolecular nucleophilic attack on phosphorus or carbon | Unimolecular loss of a carbocation |
| Intermediate | Quasiphosphonium salt | Phosphonic acid intermediate + Carbocation |
| Common Substrates | Triethyl phosphite + Ethyl halide | Di-tert-butyl ethylphosphonate |
| Stereochemistry | Inversion of configuration at the attacked center | Racemization if chiral center is involved |
Oxophilic Substitution on Silicon Atoms in Dealkylation
A widely used, mild, and efficient method for converting dialkyl ethylphosphonates to this compound is dealkylation using trimethylsilyl (B98337) halides, such as bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). nih.govnih.gov This method, often called the McKenna procedure, relies on the high affinity of silicon for oxygen (oxophilicity). nih.gov
The mechanism proceeds via the following steps:
Oxophilic Attack: The reaction is initiated by the silylation of the phosphoryl oxygen atom. nih.gov The silicon atom of TMSBr attacks the oxygen of the P=O group, which is more nucleophilic than the ester oxygens.
Nucleophilic Substitution: The bromide ion generated in the first step then attacks one of the ethyl ester carbons in an Sₙ2 reaction, displacing the silylated phosphorus species and forming ethyl bromide. nih.gov
Repeat and Hydrolyze: This process is repeated for the second ester group, resulting in a bis(trimethylsilyl) ethylphosphonate intermediate. nih.gov This silyl (B83357) ester is highly susceptible to hydrolysis and is readily cleaved by adding a protic solvent like methanol (B129727) or water, yielding this compound and trimethylsilanol. nih.govbeilstein-journals.org
This method is particularly valuable because it occurs under neutral, non-aqueous conditions, making it compatible with sensitive functional groups that would not tolerate harsh acidic or basic hydrolysis. nih.govnih.gov
Decomposition and Hydrolysis Mechanisms of this compound Compounds
The decomposition of this compound derivatives, primarily its esters, is dominated by hydrolysis reactions. The this compound molecule itself is characterized by a highly stable carbon-phosphorus bond, making it resistant to degradation under many conditions. nih.gov
The hydrolysis of ethylphosphonate esters to this compound is highly dependent on pH. acs.org
Acidic Hydrolysis : Under strongly acidic conditions, such as refluxing with concentrated hydrochloric acid (HCl), both ester groups of diethyl ethylphosphonate can be cleaved to yield this compound. nih.govnih.gov The mechanism typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack by water on the phosphorus atom or an Sₙ2 attack by a chloride ion on the ester's ethyl group. nih.govd-nb.info This method is robust but can be too harsh for molecules with acid-labile functional groups. nih.govacs.org
Alkaline Hydrolysis : In the presence of a base like sodium hydroxide (B78521) (NaOH), the hydrolysis of diethyl ethylphosphonate typically stops after the cleavage of one ester group, yielding the sodium salt of monoethyl ethylphosphonate. nih.gov Complete hydrolysis to the phosphonic acid is generally not achieved under these conditions because the resulting phosphonate monoanion is resistant to further nucleophilic attack by hydroxide. nih.govd-nb.info The reaction proceeds through the nucleophilic attack of a hydroxide ion on the phosphorus center. acs.org
The rate of hydrolysis is influenced by the nature of the alkyl group; for instance, under acidic catalysis, isopropyl esters hydrolyze faster than methyl esters, whereas the reverse is true under basic conditions. acs.org
The degradation products of this compound compounds depend on the starting material (the acid or its ester) and the conditions (chemical or biological).
From Esters : The primary degradation products of ethylphosphonate esters (like diethyl ethylphosphonate) via hydrolysis are this compound and the corresponding alcohol (ethanol). nih.gov
From this compound : this compound itself is chemically very stable due to the strong C-P bond. nih.gov It is resistant to cleavage by boiling in strong acids or bases. nih.gov Therefore, its degradation into smaller molecules typically requires biological pathways. Microorganisms possess enzymatic systems, such as C-P lyase, capable of cleaving the carbon-phosphorus bond, though this is a complex process. nih.gov Ethylphosphonate has been identified as a metabolite produced by the bacterium Escherichia coli. nih.govwikipedia.org While not a direct degradation product in this context, it shows its involvement in microbial metabolic networks. The ultimate biodegradation products would be ethane (B1197151) and inorganic phosphate (B84403), but this breakdown is not readily observed without specific enzymatic action.
The stability of the C-P bond is highlighted by the fact that mthis compound, a close analog, is known as a degradation product of the nerve agent sarin (B92409), persisting in the environment after the rest of the molecule has broken down.
Mechanistic Insights into Biological Interactions of this compound
This compound and its derivatives are recognized for their significant biological activities, which stem from their ability to interact with various enzymatic and regulatory pathways in living organisms. The phosphorus-carbon bond central to its structure confers a high degree of stability compared to the phosphate esters found ubiquitously in nature. This stability, combined with its structural similarity to natural phosphates and carboxylates, allows it to function as a potent modulator of biological processes. The following sections delve into the specific mechanisms through which this compound exerts its effects as an enzyme inhibitor and a plant growth regulator.
Enzyme Inhibition Mechanisms
The inhibitory action of this compound is rooted in its nature as a structural analog of substrates and transition states involved in enzymatic reactions. Phosphonic acids, in general, are effective enzyme inhibitors because they can mimic the tetrahedral geometry of phosphate groups or the transition states of reactions like peptide bond hydrolysis. wikipedia.orgnih.gov This mimicry allows them to bind to the active sites of enzymes, often with high affinity, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity. peptechbio.com
One primary mechanism of inhibition is acting as a competitive inhibitor . Due to the replacement of a P-O-C bond with a more stable P-C bond, phosphonates like this compound can serve as isosteric mimics of phosphate substrates. wikipedia.org They can bind to the active site of enzymes that process phosphate-containing molecules but are resistant to the enzymatic hydrolysis that the natural substrate would undergo. wikipedia.org This strategy has been successfully employed in designing inhibitors for a variety of enzymes, including phosphatases and polymerases. wikipedia.org
Another significant mechanism is the role of phosphonates as transition-state analogs . Many enzymatic reactions, particularly hydrolytic ones, proceed through a high-energy tetrahedral transition state. The phosphonate group, with its inherent tetrahedral structure, can mimic this transient state. nih.goveagri.org By binding tightly to the enzyme's active site, these analogs stabilize the enzyme-inhibitor complex, effectively taking the enzyme out of commission. This approach has been particularly fruitful in the development of inhibitors for peptidases and lipases. wikipedia.org
While direct studies on this compound itself are not extensively detailed in the available literature, research on related phosphonate compounds provides insight into potential targets. For instance, various phosphonic acid derivatives have been shown to inhibit a range of enzymes, highlighting the versatility of the phosphonate functional group as an inhibitor scaffold. nih.govahdb.org.uknih.gov An ethylphosphonate derivative of curcumin, for example, has demonstrated potent inhibition of the ubiquitin-activating enzyme E1, which is crucial for protein degradation and signaling pathways. gba-group.com This suggests that the ethylphosphonate moiety can be a key component in designing targeted enzyme inhibitors.
Below is a table summarizing enzymes that are inhibited by the broader class of phosphonic acid derivatives, illustrating the potential range of targets for compounds like this compound.
| Enzyme Class/Specific Enzyme | General Inhibition Mechanism | Reference |
| Purple Acid Phosphatases (PAPs) | Mixed or noncompetitive inhibition by phosphonate derivatives. | ahdb.org.uk |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Phosphonate analogs of pyruvate act as inhibitors, affecting cellular metabolism. | nih.gov |
| Metallo-β-lactamases | The phosphonic acid moiety coordinates to zinc ions in the active site, mimicking the tetrahedral intermediate of β-lactam hydrolysis. | nih.gov |
| Ubiquitin-Activating Enzyme (E1) | An ethylphosphonate-curcumin mimic was found to be a potent inhibitor. | gba-group.com |
| Angiotensin-Converting Enzyme (ACE) | Phosphonate analogs of tyrosine have been identified as potent inhibitors. | peptechbio.com |
| Phosphatases | Act as competitive inhibitors by mimicking the natural phosphate substrate. | wikipedia.org |
This table presents examples of enzymes inhibited by various phosphonic acid-containing compounds to illustrate the mechanistic principles. Specific inhibitory activity of pure this compound may vary.
Mechanism of Action as a Plant Growth Regulator
This compound's role as a plant growth regulator is primarily attributed to its decomposition within plant tissues to release ethylene (B1197577). ahdb.org.uk This mechanism is well-documented for the closely related compound, ethephon, which is (2-chloroethyl)phosphonic acid. wikipedia.orgahdb.org.ukgba-group.com When applied to a plant, these compounds are absorbed and translocated throughout the plant's tissues. nih.govahdb.org.uk Inside the plant cells, at a pH above 3.5-4.0, the phosphonic acid molecule becomes unstable and breaks down, yielding ethylene, a phosphate ion, and, in the case of ethephon, a chloride ion. nih.gov
Ethylene is a potent, naturally occurring plant hormone that regulates a wide array of physiological processes, from germination to senescence. eagri.orgmdpi.com By artificially increasing the concentration of ethylene within the plant tissues, this compound can be used to manipulate these processes for agricultural benefit. The released ethylene interacts with specific ethylene receptors in the plant, initiating a signal transduction cascade that leads to various physiological responses. youtube.com
The specific effects of the ethylene released from this compound depend on the plant species, the developmental stage at the time of application, and the concentration used. Key regulatory actions include:
Fruit Ripening: In many climacteric fruits such as bananas, tomatoes, and apples, ethylene is the key hormone that triggers the ripening process. eagri.org Application of ethylene-releasing compounds can synchronize and accelerate ripening, which is valuable for harvesting and marketing. wikipedia.orggba-group.com
Flowering: Ethylene can induce flowering, most notably in pineapple and related species. wikipedia.orgeagri.org This allows for the control of flowering time to schedule fruit production.
Growth Inhibition and Branching: Ethylene can inhibit stem and root elongation while promoting lateral branching. eagri.orgahdb.org.uk This effect can be used to produce more compact and robust plants in horticulture.
Senescence and Abscission: Ethylene promotes the aging (senescence) and shedding (abscission) of leaves, flowers, and fruits. eagri.org This property is utilized in mechanical harvesting of crops like cotton, where it acts as a defoliant. wikipedia.org
Stress Response: Ethylene is a key signaling molecule in plant responses to both biotic and abiotic stresses. mdpi.com Some research suggests that phosphonates (as phosphites) can enhance plant defense responses, potentially by modulating the plant's antioxidant enzyme activities. frontiersin.org
The table below summarizes the primary physiological effects mediated by the release of ethylene from phosphonic acid-based regulators.
| Physiological Process | Effect of Ethylene Release | Agricultural Application | Reference |
| Fruit Ripening | Accelerates and synchronizes ripening | Post-harvest treatment of climacteric fruits (e.g., bananas, tomatoes) | wikipedia.orgeagri.orggba-group.com |
| Flowering | Induces flowering | Synchronization of flowering in pineapple | wikipedia.orgeagri.org |
| Vegetative Growth | Inhibits stem elongation, promotes lateral branching | Production of compact ornamental plants, increasing tillering in cereals | ahdb.org.uk |
| Abscission | Promotes shedding of leaves and fruits | Defoliant for cotton before harvest, fruit loosening for easier harvest | wikipedia.orgeagri.org |
| Gummosis | Induces gum production | Increasing gum and latex yield in trees like rubber | peptechbio.com |
| Dormancy | Affects the progression and release of bud dormancy | Can delay bloom to avoid frost damage | vt.edu |
Advanced Analytical Methodologies for Ethylphosphonic Acid Detection and Characterization
Chromatographic Techniques
Chromatographic separation is a critical step in the analysis of ethylphosphonic acid and its derivatives, enabling their isolation from interfering compounds prior to detection. Both gas and liquid chromatography are employed, with the choice of technique often depending on the volatility and polarity of the analyte and the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com For non-volatile compounds like this compound, a derivatization step is necessary to convert them into more volatile species suitable for GC analysis. acs.orgnist.gov A common approach involves silylation, for instance, reacting the acid with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a trimethylsilyl (B98337) (TMS) derivative. acs.orgnist.gov This process makes the analyte amenable to separation on a capillary column, such as an HP-5MS column, before it enters the mass spectrometer for ionization and detection. acs.org
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to Electron Ionization (EI), which is particularly useful for determining the molecular weight of an analyte. researchgate.net In the analysis of this compound derivatives, CI-MS, often using methane (B114726) as the reagent gas, typically produces high-intensity protonated molecules ([M+H]⁺). acs.orgnih.govresearchgate.net In many cases, this protonated molecule is the base peak in the mass spectrum, providing clear molecular weight information. acs.orgnih.govresearchgate.net This technique is recommended by the Organisation for the Prohibition of Chemical Weapons (OPCW) for comparative studies of this compound derivatives. nih.govresearchgate.netacs.org Research has been conducted on the microsynthesis of dialkyl and monoalkyl derivatives of this compound, followed by analysis using GC-CI-MS to establish rules for predicting mass spectra and retention parameters. acs.orgnih.govresearchgate.net
Table 1: GC-CI-MS Instrumental Parameters for this compound Derivative Analysis acs.org
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890B |
| Mass Spectrometer | Agilent 7000C triple-quadrupole |
| Capillary Column | HP-5MS UI (30 m, 0.25 mm i.d., 0.25 μm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Mode | Splitless |
| Injection Temperature | 250 °C |
| CI Reagent Gas | Methane |
| Ion Source Temperature | 250 °C |
| Electron Energy | 150 eV |
| Scan Range | 80–600 u |
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation. acs.orgwikipedia.org This fragmentation pattern serves as a molecular fingerprint, which is highly valuable for structural elucidation and identification by comparing the obtained spectrum with library spectra. wikipedia.org For this compound, analysis is performed on its derivatives, such as the bis(trimethylsilyl) ester or diethyl ester. nist.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for these derivatives. nist.govnist.gov For example, the EI mass spectrum of the bis(trimethylsilyl) derivative of this compound shows characteristic fragments that are used for its identification. nist.gov While EI provides detailed structural information, it often produces a low-abundance or absent molecular ion, making CI a complementary technique for confirming molecular weight. researchgate.netresearchgate.net
Table 2: Key Mass-to-Charge (m/z) Ratios in EI Mass Spectra of this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight | Key m/z Fragments | Source |
|---|---|---|---|---|
| Bis(trimethylsilyl) ethylphosphonate | C₈H₂₃O₃PSi₂ | 254.41 | 239, 195, 167, 147, 73 | nist.gov |
| Diethyl ethylphosphonate | C₆H₁₅O₃P | 166.16 | 138, 110, 93, 81, 65 | nist.gov |
Tandem mass spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of detection, which is crucial when analyzing trace levels of compounds in complex matrices like soil or biological fluids. researchgate.netnih.gov In a typical GC-MS/MS setup, the first mass spectrometer (Q1) is used to select a specific precursor ion from the range of ions produced from the analyte. This precursor ion is then passed into a collision cell (Q2), where it is fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by the second mass spectrometer (Q3). chromatographyonline.com This process, often operated in Selected Reaction Monitoring (SRM) mode, filters out most chemical noise, as only fragments originating from the selected precursor ion are detected. researchgate.net For instance, a method for detecting related alkyl methylphosphonic acids involves converting the acids to their trimethylsilyl derivatives and monitoring the CID transition of m/z 153 to m/z 75, which allows for selective detection against complex backgrounds. researchgate.net This high degree of specificity makes MS/MS an invaluable tool for forensic and environmental analysis. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. vu.nl Unlike GC-MS, LC-MS can often analyze these compounds directly in their native form without derivatization. zldm.ru The separation can be achieved using various stationary phases, including reversed-phase C18 or porous graphitic carbon (PGC) columns. acs.orgnih.gov For instance, a method using a PGC stationary phase with a trifluoroacetic acid-acetonitrile gradient has been shown to resolve a mixture of phosphonic acids. nih.gov Another approach for related compounds uses reverse-phase chromatography with an aqueous mobile phase. vu.nlzldm.ru The eluent from the LC column is then introduced into the mass spectrometer's ion source. mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a liquid solution, making it the ideal interface for coupling LC with MS. wikipedia.org In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. youtube.com As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase, a process that imparts very little excess energy to the analyte. wikipedia.orgyoutube.com This results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. wikipedia.org The ability of ESI to produce multiply-charged ions is particularly useful for large biomolecules, and its gentle nature allows for the study of noncovalent interactions. wikipedia.orgnih.gov For small molecules like this compound and its degradation products, ESI-MS provides high sensitivity, with detection limits often in the low ng/mL range. acs.org The sensitivity of ESI can be further enhanced through methods like chemical derivatization or the post-column addition of specific organic solvents that improve the ionization efficiency. mdpi.comacs.org
Table 3: LC-ESI-MS Instrumental Parameters for Organophosphorus Acid Analysis mdpi.com
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 |
| Mass Spectrometer | Q-Exactive+ Orbitrap |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Ion Mode | Positive |
| Chromatographic Column | Reversed-phase C18 |
| Electrospray Voltage | 1.25 kV |
| Capillary Temperature | 275 °C |
| Auxiliary Gas Heater Temperature | 400 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. For an organophosphorus compound like this compound, a combination of ³¹P, ¹H, and ¹³C NMR experiments provides a complete picture of its connectivity.
³¹P NMR: As phosphorus is a heteroatom with a spin-active nucleus (³¹P), ³¹P NMR is particularly informative. It provides a distinct signal for the phosphorus atom in this compound, with a chemical shift characteristic of its chemical environment. nih.gov The coupling of the phosphorus nucleus to adjacent protons provides information on the number of nearby protons. Phenylphosphonic acid, a related compound, has been shown to be a useful ³¹P-NMR marker. nih.gov
¹H NMR: Proton NMR reveals the number and types of hydrogen atoms in the molecule. The spectrum of this compound would show signals for the ethyl group's methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. The splitting patterns (multiplicity) of these signals, resulting from spin-spin coupling with each other and with the phosphorus atom, confirm the C-C-P linkage.
¹³C NMR: Carbon NMR identifies the carbon environments. The spectrum would display two distinct signals for the methyl and methylene carbons of the ethyl group. Coupling between the phosphorus and carbon atoms (¹JPC and ²JPC) provides further definitive evidence for the structure. magritek.com
Interactive Data Table: Representative NMR Spectral Data for this compound
This table summarizes the expected NMR signals for this compound based on its structure and data from similar compounds. Actual shifts can vary based on solvent and pH.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |
| ³¹P | -PO(OH)₂ | Varies | Multiplet | J(P,H) |
| ¹H | -CH₂-P | ~1.5 - 2.5 | Doublet of Quartets | J(H,H), J(H,P) |
| -CH₃ | ~1.0 - 1.5 | Doublet of Triplets | J(H,H), J(H,P) | |
| ¹³C | -CH₂-P | ~20 - 30 | Doublet | ¹J(C,P) |
| -CH₃ | ~10 - 20 | Doublet | ²J(C,P) |
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify its functional groups. The IR spectrum of this compound exhibits several characteristic absorption bands. The absence of a P=O band can indicate that the acid is bound to a surface in a tridentate fashion. researchgate.net Studies on various phosphonic acids show characteristic bands for the phosphonate (B1237965) group in the 900-1200 cm⁻¹ region. researchgate.net
Key vibrational modes include:
P=O Stretch: A strong band typically appears in the region of 1200-1300 cm⁻¹.
P-O-H Stretch: Associated with the acidic protons, these bands are usually found in the 900-1100 cm⁻¹ range.
O-H Stretch: A very broad and strong absorption from the acidic P-OH groups is expected in the 2500-3300 cm⁻¹ range.
C-H Stretch: Absorptions corresponding to the ethyl group's C-H bonds appear around 2850-3000 cm⁻¹.
Interactive Data Table: Characteristic Infrared Absorption Bands for Phosphonic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretching | 1200 - 1300 | Strong |
| P-O | Stretching | 900 - 1100 | Strong |
| O-H (in P-OH) | Stretching | 2500 - 3300 | Strong, Broad |
| C-H (alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
Electrochemical Methods for Interaction Studies
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are sensitive techniques used to investigate the interactions between electroactive molecules and other substances, such as DNA or proteins. nih.govmdpi.com While this compound itself may not be strongly electroactive, these methods can be employed to study how it interacts with systems that do have a redox signal.
The principle involves monitoring changes in the electrochemical response (e.g., peak current, peak potential) of an electroactive probe in the presence of this compound. mdpi.com If this compound binds to a target molecule (like a specific enzyme or a DNA strand), it can alter the target's interaction with the electrode surface or with another redox-active species. nih.gov These changes in the voltammetric signal can provide valuable information about the binding mode, binding strength, and kinetics of the interaction. nih.gov These methods are advantageous due to their high sensitivity, simplicity, and low cost. nih.gov
Cyclic Voltammetry (CV)
Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical properties of a species in solution. nanoscience.comals-japan.com In a CV experiment, the potential of a working electrode is swept linearly versus time in a triangular waveform between two set potential limits. nanoscience.comyoutube.com The resulting current, which flows as a result of analyte oxidation or reduction at the electrode surface, is plotted against the applied potential. youtube.com This plot, known as a cyclic voltammogram, provides valuable information about the redox potentials and electrochemical reactivity of a substance. als-japan.com The technique is effective for quickly investigating redox reactivity over a wide potential range and can be used to study the stability of reaction products. als-japan.com
Direct analysis of this compound by cyclic voltammetry is not commonly reported, as simple phosphonates are not typically electroactive within standard potential windows. However, CV is frequently employed as a tool to characterize modified electrodes designed for phosphonate detection or to study the electrochemical behavior of electroactive complexes containing phosphonates. nih.govabechem.com
A common strategy involves the conversion of the phosphonate into an electroactive species. For instance, phosphonate ions can be reacted with molybdate (B1676688) in an acidic medium to form a 12-molybdodiphosphonate heteropoly complex. nih.gov This complex is electroactive and undergoes reduction at a glassy carbon electrode, producing a voltammetric signal that can be correlated with the phosphonate concentration. nih.gov In a study on a phosphomolybdate complex, cyclic voltammetry revealed two distinct redox centers, indicating multi-step electron transfer processes. abechem.com Similarly, a method for determining phosphite (B83602) concentration by CV relies on measuring the oxidation peak current at a bare platinum electrode. patsnap.com These indirect methods demonstrate the utility of CV in the analytical workflow for phosphonic acids, even when the target analyte itself is not directly electroactive.
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a highly sensitive electroanalytical technique derived from linear sweep voltammetry. wikipedia.org Its waveform consists of small, regular voltage pulses superimposed on a linearly increasing potential ramp. wikipedia.orgmaciassensors.com The current is measured twice during each pulse cycle: once immediately before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. wikipedia.org This differential measurement method is highly effective at minimizing the contribution of non-faradaic (charging) current, which significantly enhances the signal-to-noise ratio and lowers the detection limits compared to CV. pineresearch.comyoutube.com Detection limits using DPV can be as low as 10⁻⁸ M. wikipedia.org
Similar to cyclic voltammetry, the direct electrochemical detection of this compound by DPV is challenging. Therefore, analytical strategies often rely on indirect measurement. A well-established approach involves the complete hydrolysis of phosphonates to orthophosphate. psu.eduresearchgate.net The resulting orthophosphate is then reacted with a molybdate reagent to form an electroactive heteropoly acid, such as 12-molybdophosphate, which can be quantitatively determined by DPV. psu.eduresearchgate.net This method has been successfully applied to determine phosphonate-based scale inhibitors in complex matrices like seawater and brine, achieving high accuracy and a linear response. psu.edu
Alternatively, DPV can be used for the direct detection of certain phosphonic acids using chemically modified electrodes. For example, an electrochemical sensor based on a reduced graphene oxide (rGO) nanocomposite on a gold electrode was developed for the detection of etidronic acid, a related bisphosphonate. nih.govmdpi.com The sensor demonstrated a linear response to etidronic acid concentration, with the DPV peak current increasing proportionally. nih.govmdpi.com This approach achieved a low limit of detection of 0.68 μM, showcasing the potential of DPV with advanced electrode materials for the sensitive and selective quantification of phosphonic acids. nih.govmdpi.com
Sample Preparation and Derivatization Techniques for Analysis
Due to the high polarity and low volatility of this compound, direct analysis by methods like gas chromatography (GC) is not feasible. nih.gov Therefore, sample preparation, often involving derivatization, is a critical step to convert the analyte into a form that is more amenable to separation and detection, particularly for GC-MS and to enhance sensitivity in LC-MS/MS. nih.govnih.gov
Sample Preparation General sample preparation techniques are employed to isolate and concentrate this compound from its matrix while removing interferences. wikipedia.org Common steps include:
Filtration: To remove particulate matter from liquid samples.
Extraction: Solid-phase extraction (SPE) is widely used to clean up and concentrate analytes from complex matrices like biological fluids or environmental samples.
Pre-concentration: For aqueous samples, phosphonates can be pre-concentrated by adsorption onto freshly precipitated calcium carbonate, which is subsequently separated and dissolved with hydrochloric acid. nih.gov
Derivatization Techniques Derivatization converts the polar phosphonic acid group into a less polar, more volatile ester. This is essential for GC analysis and can significantly improve ionization efficiency for MS detection.
Silylation: A common method involves converting the acid to its trimethylsilyl (TMS) ester. This compound can be derivatized with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetonitrile (B52724). The resulting volatile derivatives, such as O-alkyl-O-trimethylsilyl ethylphosphonates, are then suitable for analysis by GC-MS. nih.gov However, TMS derivatives can be susceptible to hydrolysis and may degrade over time.
Pentafluorobenzylation: To form more stable derivatives, pentafluorobenzyl (PFB) bromide is used as a derivatizing agent. This reaction, often carried out in acetonitrile with a base like diisopropylamine, produces O,O-dipentafluorobenzyl ethylphosphonate. These PFB derivatives are significantly more stable than their TMS counterparts and allow for highly sensitive detection using GC-MS in negative chemical ionization (NCI) mode.
Cationic Derivatization for LC-MS/MS: To enhance sensitivity in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), a cationic derivatization agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been utilized. nih.gov The reaction is typically performed in acetonitrile with potassium carbonate. nih.gov This derivatization improves detection sensitivity by one to two orders of magnitude, enabling quantification in the low parts-per-trillion (ppt) range. nih.gov
Alkylation for GC: Another approach involves alkylation with agents such as (trimethylsilyl)diazomethane (TMSD), which has been used in methods for analyzing fosetyl-Al and its metabolite, phosphorous acid. nih.gov
The choice of derivatization reagent depends on the analytical technique to be used, the sample matrix, and the required sensitivity.
Interactive Table: Derivatization Techniques for this compound and Related Compounds
Table of Compounds
Biological and Biomedical Research on Ethylphosphonic Acid
Biological Activity and Pharmacological Potential of Ethylphosphonic Acid Derivatives
This compound and its derivatives, as part of the broader class of organophosphorus compounds known as phosphonates, have garnered significant scientific interest due to their diverse biological activities. researchgate.netnih.gov These compounds are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical and enzymatic hydrolysis compared to their phosphate (B84403) counterparts. nih.goveurekaselect.comnih.gov This stability allows them to act as mimics of natural phosphates or as transition-state analogues in enzymatic reactions, leading to a wide range of pharmacological effects. researchgate.netnih.gov Their applications have been explored in various therapeutic areas, including their use as antimicrobial, antiviral, and anticancer agents. researchgate.neteurekaselect.com
Antimicrobial Properties
Derivatives of phosphonic acid have demonstrated notable antimicrobial capabilities. Their mechanism often involves acting as antagonists of amino acids, thereby inhibiting enzymes crucial for bacterial metabolism. researchgate.net Phosphonopeptides, for instance, are designed to interfere with the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov The antibacterial action is facilitated by transport into the bacterial cell, where the active compound is released. nih.gov
Research into specific derivatives has yielded promising results.
Benzylphosphonate Derivatives : Certain diethyl benzylphosphonate derivatives have shown potential as antimicrobial drugs against model Escherichia coli strains. mdpi.comresearchgate.net Studies suggest these compounds may have greater antibacterial potential than some conventional antibiotics like ciprofloxacin (B1669076) and bleomycin. mdpi.comresearchgate.net
α-Hydroxyphosphonic Acids : When grafted onto polymeric supports, α-hydroxyphosphonic acids have demonstrated antimicrobial effects against both Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), as well as the yeast Candida albicans. researchgate.net
Naturally Occurring Phosphonates : Compounds like fosfomycin (B1673569), a naturally occurring organophosphonate, exhibit antibacterial properties. mdpi.comresearchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) of selected phosphonate (B1237965) derivatives against model bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Diethyl benzylphosphonate (1) | E. coli K12 | >500 |
| Diethyl benzylphosphonate (1) | E. coli R2 | >500 |
| Pinacol ester derivative (2) | E. coli K12 | >500 |
| Pinacol ester derivative (2) | E. coli R2 | >500 |
| Boronic acid derivative (3) | E. coli K12 | 125 |
| Boronic acid derivative (3) | E. coli R2 | 125 |
Data sourced from research on diethyl benzylphosphonate derivatives. researchgate.net
Enzyme Inhibition (e.g., Protein Tyrosine Phosphatases, Butyrylcholinesterase)
A primary mechanism behind the biological activity of phosphonic acid derivatives is their ability to act as potent enzyme inhibitors. researchgate.neteurekaselect.com They are structurally similar to the substrates of enzymes that process phosphate-esters and carboxylic acids, allowing them to bind to active sites as competitive inhibitors. nih.gov Their stability against hydrolysis makes them effective mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond hydrolysis. researchgate.neteurekaselect.com
This inhibitory action has been demonstrated across various enzyme families:
Tyrosinase Inhibition : A study of phosphonic and phosphinic acid derivatives containing a pyridine moiety found that all tested compounds exhibited a reversible inhibitory effect on mushroom tyrosinase. nih.gov The type of inhibition varied between competitive, noncompetitive, and mixed. nih.gov
Peptidase and Lipase Inhibition : As mimics of the tetrahedral gem-diolate transition state, phosphonates are effective competitive inhibitors of peptidases. researchgate.net They also inhibit lipases by mimicking the transition state in triglyceride hydrolysis. researchgate.net
Acetylcholinesterase Inhibition : The nerve agent VX, an organophosphate, blocks the enzyme acetylcholinesterase by forming a stable bond with the active site, a process known as phosphorylation. wikipedia.org This highlights the potent enzyme-inhibiting capability of phosphonate-like structures. wikipedia.org
The inhibitory potential of a specific phosphinic acid derivative against mushroom tyrosinase is detailed in the table below.
| Compound | Type of Inhibition | IC50 (mM) | Ki (mM) |
| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid (4) | Noncompetitive | 0.3 | 0.076 |
Data sourced from a kinetic study on mushroom tyrosinase inhibitors. nih.gov
Anticancer and Antiviral Properties
The structural similarity of phosphonates to phosphates has been leveraged in the development of antiviral and anticancer agents. researchgate.neteurekaselect.comfrontiersin.org
Antiviral Properties: Synthetic phosphonates have been developed as therapeutic agents against viral infections. researchgate.neteurekaselect.com Acyclic nucleoside phosphonates (ANPs), which are more resistant to degradation than natural nucleosides, have shown significant antiviral activity. frontiersin.org For example, a small library of novel acyclic phosphonic acid nucleosides was prepared and tested against HIV, hepatitis C virus (HCV), and Dengue virus. researchgate.net The introduction of a phosphonate group can also improve metabolic stability and membrane transport of potential drug candidates. mdpi.com
Anticancer Properties: Several families of phosphonic acid derivatives, including α-aminophosphonates and bisphosphonates, have demonstrated significant cytotoxic effects on various cancer cell lines. nih.gov Dihydropyrimidinone (DHPM) derivatives, which can possess a phosphonate group, have shown robust anti-cancer activity against lung cancer cell lines (A549). chemrxiv.org The mechanisms for their anticancer effects include the inhibition of specific proteins and the generation of free radicals. mdpi.com For instance, some naphthoquinone derivatives act as antitumor agents by inhibiting topoisomerase I. mdpi.com Prodrugs of FDA-approved nucleosides, such as gemcitabine, have also been investigated for their activity against cancer cells. nih.gov
Antagonism of Metabolic Pathways (e.g., Pantothenic Acid Antagonism)
Phosphonic acid derivatives can interfere with cellular metabolism by acting as antagonists to essential molecules. Aminophosphonates, for example, are analogues of amino acids and can inhibit enzymes involved in amino acid metabolism, thereby affecting cell physiology. researchgate.net
A key example of metabolic antagonism is the disruption of the pantothenic acid (Vitamin B5) pathway. Pantothenic acid is a vital precursor for the synthesis of coenzyme A (CoA), a cofactor involved in over 70 enzymatic pathways, including carbohydrate and fatty acid metabolism. eujournal.orgresearchgate.net It has been shown that a deficiency in pantothenic acid can be induced by administering a metabolic antagonist. nih.gov Compounds like hopantenate, which is a pantothenic acid antagonist, are used to influence central nervous system functions. eujournal.orgoregonstate.edu The inhibition of the CoA metabolic pathway is also considered an attractive target for developing new antimicrobial agents. eujournal.org
Interaction with Biological Macromolecules (e.g., Human Serum Albumin Binding)
The interaction of drug candidates with plasma proteins, particularly human serum albumin (HSA), is a critical factor determining their pharmacokinetics. nih.gov HSA is the most abundant protein in human blood plasma and acts as a carrier for a wide variety of molecules. nih.gov The binding of a drug to HSA is reversible and influences the concentration of the free, active form of the drug in circulation. nih.govnih.gov
This compound derivatives, like other xenobiotics, can interact with HSA.
Binding Affinity and Stability : A stronger binding affinity to HSA generally leads to a longer half-life, as the bound drug is less susceptible to metabolic processes. nih.gov However, HSA can also exhibit esterase-like properties, accelerating the hydrolysis of certain ester derivatives, which indicates a direct interaction. mdpi.com
Specific Interactions : The HIV drug Tenofovir, an acyclic nucleoside phosphonate, has been shown to interact with HSA. nih.gov This interaction is characterized as a weak, spontaneous association occurring via a static quenching mechanism. nih.gov
The table below presents the Stern-Volmer quenching constant (Ksv), which indicates the binding affinity between HSA and Tenofovir.
| Compound | Ksv (x 10³ M⁻¹) | Binding Site Number (n) |
| Tenofovir (TFV) | ~1.5 | ~1.0 |
Data sourced from a biophysical interaction study. nih.gov
Impact on Cellular Metabolic Activity
Phosphonic acid derivatives can directly interfere with the metabolic activity of cells, which can lead to cytotoxic effects. mdpi.com Studies using MTT assays, which measure mitochondrial reductase activity in viable cells, have shown that compounds such as ethylphosphonate can disrupt the metabolic activity of cell monolayers. mdpi.com
Nitrogen-containing bisphosphonates (N-BPs), a well-known class of phosphonic acid derivatives, are potent inhibitors of the mevalonate pathway. researchgate.netmdpi.com This inhibition has significant downstream consequences for cellular metabolism:
Mitochondrial Function : By blocking the mevalonate pathway, N-BPs can reduce the synthesis of key components of the mitochondrial respiratory chain, such as coenzyme Q. researchgate.netmdpi.com
Energy Metabolism : The disruption of the respiratory chain can lead to impaired mitochondrial function, increased oxidative stress, and a reduction in cellular energy metabolism. researchgate.netmdpi.com
Apoptosis : These metabolic disturbances can ultimately trigger mitochondria-dependent apoptosis (programmed cell death). researchgate.netmdpi.com
These findings demonstrate that the impact of phosphonic acid derivatives extends beyond simple enzyme inhibition to the fundamental processes of cellular energy production and viability. mdpi.com
Role in Plant Physiology and Agriculture
This compound, widely known in agricultural applications as ethephon, functions as a systemic plant growth regulator. fao.org It is readily absorbed by plants and translocated within them. ncert.nic.in The primary mechanism of its action involves the release of ethylene (B1197577), a natural plant hormone that influences a multitude of physiological processes, including ripening and maturation. fao.org
This compound as a Plant Growth Regulator (Ethephon)
Ethephon is one of the most extensively used plant growth regulators in the agricultural sector. wikipedia.orgnih.gov Its application varies depending on the plant species, the concentration used, and the timing of application, allowing for the regulation of different phases of plant growth and development. nih.gov It is typically applied as a foliar spray. fao.org Once absorbed by the plant tissues, ethephon is broken down into ethylene, which then carries out its regulatory functions. wikipedia.orggba-group.comyoutube.com
Upon absorption by plant tissues, ethephon is metabolized, leading to the release of ethylene. wikipedia.orggba-group.comsentonpharm.com This process is pH-dependent, with the breakdown of ethephon to ethylene occurring readily at the pH found within most plant tissues (above pH 5). nih.govashs.org The released ethylene, a potent plant hormone, then initiates a cascade of physiological responses. pomais.com
The physiological effects of ethylene are diverse and concentration-dependent. They include the promotion of senescence and abscission of leaves and flowers, and it is highly effective in fruit ripening by enhancing the respiration rate, a phenomenon known as the respiratory climactic. ncert.nic.in Ethylene can also break seed and bud dormancy, initiate germination in certain seeds like peanuts, and promote the sprouting of potato tubers. ncert.nic.in In some aquatic plants, such as deep-water rice, it promotes rapid internode and petiole elongation. ncert.nic.in Furthermore, ethylene influences the horizontal growth of seedlings, swelling of the axis, and the formation of the apical hook in dicot seedlings. ncert.nic.in
Ethephon is widely utilized to manage fruit ripening, flowering, and abscission in a variety of crops.
Fruit Ripening: Ethephon accelerates and ensures uniform ripening in climacteric fruits such as tomatoes, apples, bananas, mangoes, and pineapples. ncert.nic.inpomais.comagrogreat.compomais.com This is particularly beneficial for commercial growers as it allows for scheduled and efficient harvesting. wikipedia.orgpomais.com For instance, in mangoes, post-harvest application of ethephon has been shown to reduce ripening time and fruit firmness while improving color, total soluble solids, and sugar content. ishs.org
Flowering: Ethephon is used to induce and synchronize flowering. ncert.nic.in It is commonly used in pineapple cultivation to initiate the reproductive development, or forcing, of the fruit. wikipedia.org It also finds application in inducing flowering in mangoes and promoting female flowers in cucumbers, which can lead to increased yields. ncert.nic.in In some ornamental plants, it is used to stimulate flowering. sentonpharm.com
Abscission: The compound is also used to promote abscission, which is the natural detachment of parts of a plant, such as leaves or fruit. It can be used for the thinning of cotton, cherry, and walnut. ncert.nic.in In cotton production, ethephon is a crucial tool that promotes early, concentrated boll opening and enhances defoliation, which facilitates mechanical harvesting. wikipedia.org Research on peaches has demonstrated that ethephon treatment leads to a marked increase in ethylene evolution, a sharp decrease in the breaking force required for fruit abscission, and a pronounced increase in leaf abscission. semanticscholar.org
| Application | Primary Effect | Examples of Crops |
|---|---|---|
| Fruit Ripening | Accelerates and synchronizes ripening | Tomatoes, Apples, Bananas, Mangoes, Pineapples ncert.nic.inpomais.comagrogreat.compomais.com |
| Flowering | Induces and synchronizes flowering, promotes female flowers | Pineapples, Mangoes, Cucumbers ncert.nic.inwikipedia.org |
| Abscission | Promotes leaf and fruit drop for thinning or harvest aid | Cotton, Cherries, Walnuts, Peaches ncert.nic.inwikipedia.orgsemanticscholar.org |
Ethephon's influence extends to modifying plant growth and enhancing tolerance to certain environmental stresses.
Plant Growth: The ethylene released from ethephon can have varied effects on plant growth depending on the species and concentration. While often considered a growth inhibitor that retards stem and root growth, it can also promote shoot elongation in some species. iastate.edu For example, it can be used to manage excessive vegetative growth in cotton and ornamental plants, redirecting the plant's energy toward reproductive growth. agrogreat.com In turfgrass, ethephon can control excessive vertical growth by reducing internode elongation, leading to a denser and more uniform lawn. sentonpharm.com Studies on perennial grasses have shown that ethephon can reduce the leaf blade length of several species. iastate.edu
Stress Tolerance: Research indicates that ethephon application can enhance a plant's ability to withstand certain abiotic stresses. Exogenous application of ethephon has been shown to markedly enhance plant drought tolerance by modulating physiological and biochemical processes. mdpi.com It can lead to increased antioxidant enzyme activity and the accumulation of osmotic regulators, which help in scavenging reactive oxygen species and reducing oxidative damage under drought conditions. mdpi.com Similarly, ethephon treatment has been found to improve the salt tolerance and germination rate of cotton seeds under salt stress by boosting antioxidant enzyme activity and increasing proline content. researchgate.net The application of ethephon can also alleviate the negative impacts of heavy metal stress, such as from nickel and zinc, by regulating antioxidant metabolism. nih.gov
Uptake and Translocation in Plants
Ethephon is readily absorbed by various parts of the plant, including leaves, stems, and roots. ncert.nic.inagrogreat.com Once absorbed, it is transported within the plant's systems. ncert.nic.in Studies using radio-labeled ethephon in pineapple have shown that up to 60% of the applied compound can enter the leaf within 24 hours. nih.gov The uptake is influenced by environmental factors such as temperature and relative humidity, as well as the pH of the solution. nih.gov
Entry into the plant can occur across the leaf cuticle and likely through stomatal pores. nih.gov Research on tomatoes has demonstrated that ethephon is readily mobile in the xylem stream when applied to the root zone. ashs.org While predominantly used as a foliar spray, its effects can also be observed following root absorption, indicating upward movement within the plant. ashs.org
Residue Persistence in Agricultural Products
The persistence of ethephon residues in agricultural products is a factor that is carefully monitored. Ethephon itself is not persistent in the environment, with its major routes of dissipation being chemical hydrolysis and microbial degradation. epa.gov Studies on the degradation of ethephon in various crops show that the residue levels decrease over time after application.
For example, in chili peppers, the maximum ethephon residue was found to be 21.18 mg kg⁻¹, which is below the permissible level of 50 mg kg⁻¹ for this crop, and the residue amount decreased as the time before harvesting increased. nih.gov In grapes, the degradation of ethephon is also observed, though Mediterranean growers have faced challenges in meeting the stringent residue limits set by some retailers despite adhering to recommended application practices. postharvest.biz The major degradates of ethephon are ethylene gas and 2-hydroxy ethyl phosphonic acid. epa.gov
| Days After Application | Ethephon Residue (mg/kg) at 5000 mg/L Application | Ethephon Residue (mg/kg) at 2000 mg/L Application |
|---|---|---|
| 1 | 21.18 | 18.91 |
| (subsequent days) | Decreasing trend | Decreasing trend |
Note: The table illustrates the decreasing trend of ethephon residue over time as observed in a study on chili peppers. nih.gov Specific data for subsequent days was not provided in the source.
Microbial Metabolism and Environmental Biotransformation
Biosynthesis of Phosphonates and this compound in Microorganisms
The biosynthesis of phosphonates, a class of organophosphorus compounds defined by a stable carbon-phosphorus (C-P) bond, is a capability found across diverse microorganisms. frontiersin.org This process is of significant interest due to the structural diversity and useful bioactivities of phosphonate natural products, which range from antibacterial to herbicidal. nih.govillinois.edu
The foundational step in the biosynthesis of nearly all known phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme phosphoenolpyruvate (PEP) mutase . wikipedia.orgresearchgate.net The formation of the C-P bond is thermodynamically unfavorable, with the equilibrium strongly favoring PEP. nih.govwikipedia.org
From phosphonoacetaldehyde (B103672), the biosynthesis of various phosphonates, including 2-aminoethylphosphonate (AEP), can proceed through additional enzymatic steps such as transamination. frontiersin.orgnih.gov The biosynthesis of this compound itself is proposed to proceed through homologous enzymes, including PEP mutase and phosphonopyruvate decarboxylase. nih.gov
| Enzyme | Abbreviation | EC Number | Substrate | Product | Function in Phosphonate Biosynthesis |
| Phosphoenolpyruvate Mutase | PepM | 5.4.2.9 | Phosphoenolpyruvate | Phosphonopyruvate | Catalyzes the initial, thermodynamically unfavorable C-P bond formation. nih.govwikipedia.orgebi.ac.uk |
| Phosphonopyruvate Decarboxylase | Ppd | 4.1.1.82 | Phosphonopyruvate | Phosphonoacetaldehyde | Provides the thermodynamic driving force by catalyzing the irreversible decarboxylation of PnPy. frontiersin.orgnih.gov |
Phosphonates represent a significant, albeit often overlooked, component of the global phosphorus cycle, particularly in marine environments. nih.govnih.gov Microorganisms capable of synthesizing phosphonates contribute to the pool of dissolved organic phosphorus. frontiersin.org The production of these stable C-P compounds provides a form of phosphorus that is resistant to hydrolysis by common phosphatases, thereby influencing the availability and turnover of this essential nutrient. nih.govmdpi.com
Microbial Degradation of this compound
The microbial degradation of this compound and other phosphonates is a critical process for phosphorus recycling in the environment. nih.govmsu.ru Given the high stability of the C-P bond, microorganisms have evolved specialized enzymatic machinery to cleave this bond and utilize phosphonates as a phosphorus source. nih.govmsu.ru
Microorganisms employ several distinct strategies to cleave the C-P bond of phosphonates. nih.gov These mechanisms can be broadly categorized as hydrolytic, reductive (C-P lyase), and oxidative. nih.gov
Hydrolysis: Some phosphonates can be degraded through hydrolytic pathways. For example, the degradation of 2-aminoethylphosphonate (AEP) can proceed via a transaminase to form phosphonoacetaldehyde, which is then cleaved by a hydrolase (phosphonatase) to yield acetaldehyde and inorganic phosphate. msu.ruacs.org
C-P Lyase: The C-P lyase system is a multi-protein complex that catalyzes the reductive cleavage of the C-P bond in a variety of phosphonates, including alkylphosphonates. nih.govmsu.ru This pathway is particularly important for the degradation of unactivated phosphonates. nih.gov The degradation of this compound by Escherichia coli has been shown to generate phosphorus-containing metabolites consistent with a C-P lyase mechanism. kisti.re.kr
Oxidative Cleavage: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. nih.govportlandpress.com This process is catalyzed by a pair of enzymes, often designated PhnY and PhnZ. nih.gov PhnY, an Fe(II)/α-ketoglutarate dependent dioxygenase, hydroxylates the carbon atom attached to the phosphorus. nih.govportlandpress.com The resulting α-hydroxyphosphonate is then oxidized by PhnZ, leading to the cleavage of the C-P bond and the release of phosphate. nih.govacs.org
| Cleavage Mechanism | Key Enzyme(s) | General Substrate Type | Description |
| Hydrolysis | Phosphonatase (Phosphonoacetaldehyde hydrolase) | Activated Phosphonates | Involves the enzymatic addition of water to cleave the C-P bond, often following an initial activation step like transamination. msu.ruacs.org |
| C-P Lyase | C-P lyase complex | Unactivated Alkylphosphonates | A multi-enzyme system that catalyzes the reductive cleavage of the C-P bond to release the corresponding alkane and inorganic phosphate. nih.govmsu.ru |
| Oxidative Cleavage | PhnY (α-ketoglutarate dependent dioxygenase), PhnZ | Various Phosphonates | A two-step process involving initial hydroxylation of the α-carbon followed by oxidative cleavage of the C-P bond to release phosphate and the corresponding aldehyde or acid. nih.govacs.orgportlandpress.com |
Oxidative enzymes play a crucial role in both the biosynthesis and degradation of phosphonates. nih.govportlandpress.com In degradative pathways, these enzymes are key to breaking down both natural and synthetic phosphonates. nih.gov As mentioned, enzymes like the Fe(II)/2-oxoglutarate dependent dioxygenase PhnY are central to the oxidative C-P bond cleavage pathway. portlandpress.com These enzymes introduce an oxygen atom, which facilitates the subsequent bond cleavage. nih.gov The involvement of oxidative enzymes highlights the diverse and sophisticated biochemical strategies that microorganisms have evolved to metabolize the highly stable C-P bond of compounds like this compound. nih.govportlandpress.com
Impact on Gut Microbiome (e.g., Diethyl Ethylphosphonate)
Research into the effects of this compound derivatives, such as diethyl ethylphosphonate (DEEP), on the gut microbiome is an emerging field. In vitro studies utilizing models that simulate the human intestinal microbial ecosystem have provided initial insights into how these compounds may alter the composition and metabolic activity of gut bacteria.
A key study in this area investigated the impact of diethyl ethylphosphonate on the gut microbiome and the production of short-chain fatty acids (SCFAs). The findings from this research indicate that exposure to diethyl ethylphosphonate can lead to notable disturbances in the microbial community.
Detailed Research Findings:
One of the primary findings of in vitro research is the alteration of the gut microbiota's composition following exposure to a compound identified as EPX, which is suggested to be related to diethyl ethylphosphonate. This exposure was observed to increase the ratio of the bacterial phyla Firmicutes to Bacteroidetes. An elevated Firmicutes to Bacteroidetes ratio is a significant indicator of gut dysbiosis and has been associated with various health conditions.
The metabolic output of the gut microbiome was also affected. Research has shown that exposure to diethyl ethylphosphonate retardants can lead to a significant increase in the production of short-chain fatty acids by the gut microbiota. SCFAs, such as butyrate, propionate, and acetate, are crucial metabolites that play a vital role in maintaining gut homeostasis, providing energy to colon cells, and influencing the host's immune system. A dramatic increase in their production could disrupt the delicate balance of the gut environment.
The following table summarizes the observed changes in the gut microbiome after in vitro exposure to a compound related to diethyl ethylphosphonate.
Table 1: Observed Changes in Gut Microbiome Composition
| Microbial Group | Observed Change |
| Firmicutes/Bacteroidetes Ratio | Increased |
| Helicobacter | Increased Abundance |
| Alistipes | Increased Abundance |
Table 2: Changes in Short-Chain Fatty Acid Production
| Metabolite | Observed Change |
| Short-Chain Fatty Acids (Total) | Dramatically Increased |
These findings, while preliminary and based on in vitro models, suggest that diethyl ethylphosphonate has the potential to significantly modulate the gut microbiome's structure and function. Further research is necessary to understand the full extent of these effects and their physiological consequences in living organisms.
Environmental Fate and Ecotoxicological Aspects of Ethylphosphonic Acid
Environmental Degradation Pathways
The degradation of ethylphosphonic acid in the environment can occur through several chemical and biological mechanisms, including hydrolysis, microbial metabolism, and photochemical reactions. The C-P bond in phosphonates is notably resistant to cleavage, making these compounds relatively persistent. nih.gov
Hydrolysis is a chemical reaction with water that can break down chemical compounds. For phosphonates, this process is generally slow. The hydrolysis of phosphonate (B1237965) esters occurs in two consecutive steps due to the presence of two ester groups. nih.gov However, this compound itself does not have ester groups and is the final product of the hydrolysis of its corresponding esters.
The stability of the C-P bond makes this compound resistant to simple hydrolysis under typical environmental conditions. Hydrolysis of related compounds, like phosphonate esters, is often catalyzed by acids or bases. nih.gov For instance, the acidic hydrolysis of dialkyl phosphonates is a common laboratory method to produce the corresponding phosphonic acids, often requiring reflux with concentrated hydrochloric acid for several hours. nih.govbeilstein-journals.org Studies on other organophosphonates, such as 2-chlorothis compound, show that hydrolysis is significant only at alkaline pH levels (pH 6-9). nih.gov The rate of hydrolysis is influenced by the pH of the aqueous environment, with different ionic species of the acid being present at different pH values. nih.govecfr.gov
Microbial activity is a primary pathway for the degradation of phosphonates in the environment. nih.gov Many microorganisms have evolved specific enzymatic systems to break the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus, a crucial nutrient that is often limited in the environment. nih.govmdpi.com Bacteria, in particular, have developed sophisticated systems to take up and catabolize these compounds. nih.govmdpi.com
At least three distinct enzymatic mechanisms for C-P bond cleavage have been identified: hydrolytic, radical, and oxidative pathways. nih.gov
The C-P Lyase Pathway: This is a prominent pathway for the degradation of a wide range of phosphonates. It involves a multi-protein complex that carries out a radical-based cleavage of the C-P bond to yield phosphate (B84403) and a hydrocarbon.
Oxidative Pathway: Some bacteria utilize a di-iron oxygenase, such as PhnZ, to oxidatively cleave the C-P bond. mdpi.com For example, the degradation of 2-aminoethylphosphonate (AEP) can proceed through a pathway involving transamination to yield phosphonoacetaldehyde (B103672) (PAA), which is then acted upon by a phosphonatase. mdpi.com
Hydrolytic Pathway (Phosphonatases): Enzymes known as phosphonatases can directly hydrolyze the C-P bond of specific phosphonates.
Soil bacteria have been isolated that can utilize compounds like mthis compound as a sole phosphorus source, indicating the presence of these degradation capabilities in soil ecosystems. researchgate.net Furthermore, ethylphosphonate has been identified as a metabolite in Escherichia coli. nih.gov The efficiency of microbial degradation can be enhanced when cells are under phosphorus-starvation conditions. researchgate.net
Photolysis, or degradation by light, and chemical oxidation are other potential degradation routes for this compound in the environment. Studies on the closely related mthis compound (MPn) show that it can be degraded under UV irradiation. nih.govrsc.org This photodegradation is more extensive under alkaline conditions compared to acidic conditions. nih.govrsc.org
The process is believed to involve reactive oxygen species (ROS), such as hydroxyl radicals (˙OH). nih.govrsc.org The mechanism involves a nucleophilic attack on the phosphonate by these radicals, induced by ultraviolet photons, which leads to the cleavage of the C-P bond. nih.gov The final products of this degradation are typically orthophosphate and, in the case of mthis compound, methanol (B129727), which is further oxidized to formic acid and eventually to stable substances. nih.gov Similarly, the photo-oxidation of organophosphonic acids can be facilitated on the surfaces of photocatalytic minerals like titanium dioxide (TiO2), leading to the formation of phosphate species and degradation of the organic part of the molecule. uantwerpen.be
| Degradation Pathway | Description | Key Factors |
| Hydrolysis | Slow cleavage of the C-P bond by water. Generally resistant under neutral conditions. | pH (catalyzed by acid or base) |
| Microbial Degradation | Primary pathway; cleavage of the C-P bond by microbial enzymes (e.g., C-P lyase, oxygenases) to utilize phosphorus. | Microbial community presence, phosphorus availability |
| Photolysis/Oxidation | Degradation by UV light, often involving reactive oxygen species (ROS) like hydroxyl radicals. | Light intensity, pH, presence of photocatalytic surfaces |
Mobility and Adsorption in Environmental Matrices
The movement of this compound through soil and its retention on mineral surfaces are critical aspects of its environmental behavior. These processes are governed by the compound's interaction with soil components and mineral surfaces.
The mobility of phosphonates like this compound in soil is largely controlled by their strong tendency to adsorb to soil particles. researchgate.net This adsorption reduces their concentration in the soil solution and, consequently, their potential for leaching into groundwater. The strong binding is attributed to the phosphonic acid functional group, which forms strong bonds with mineral surfaces.
The extent of mobility can be influenced by soil properties. For example, in sandy soils with strong sorption capacity, leaching of phosphonates can be minimal. researchgate.net In contrast, in soils with preferential flow paths (macropores), there might be a higher risk of transport to deeper soil layers or drainage water. The major degradation product of the herbicide glyphosate, aminomthis compound (AMPA), which is also a phosphonate, is known to be more mobile than the parent compound in some cases. researchgate.net
The adsorption of phosphonic acids to mineral surfaces is a key process controlling their environmental fate. This interaction has been studied in detail on various surfaces, particularly metal oxides which are common components of soil.
Aluminum Oxide (Al₂O₃): this compound chemisorbs onto aluminum oxide surfaces. researchgate.net Studies using density-functional based tight-binding methods have investigated its adsorption on various forms of aluminum oxide, including corundum (α-Al₂O₃), bayerite (β-Al(OH)₃), and boehmite (γ-AlOOH). researchgate.net The adsorption occurs via a condensation reaction between the P-OH groups of the acid and the hydroxyl groups on the aluminum oxide surface, forming stable P-O-Al linkages. researchgate.net The molecule can adsorb in different coordination modes:
Monodentate: One P-O-Al bond.
Bidentate: Two P-O-Al bonds.
Tridentate: Three P-O-Al bonds. The preference for a specific adsorption site is heavily influenced by the geometry of the surface. researchgate.net The ethyl group on the molecule has been found to have no significant influence on the selection of the preferred adsorption sites, indicating that the phosphonic acid headgroup dominates the interaction. researchgate.net The formation of these strong bonds results in the firm fixation of the molecules onto the surface. researchgate.netnih.gov
Goethite (α-FeOOH): Goethite, a common iron oxyhydroxide in soils, also strongly adsorbs phosphonates. nih.gov Studies on various phosphonates show that at concentrations well below the total available surface sites, nearly complete adsorption occurs at pH values below 8.0. nih.gov As the pH increases towards 12.0, adsorption decreases to negligible levels. nih.gov This pH dependence is a critical factor. Adsorption is modeled as the formation of a 1:1 surface complex, where one phosphonate functional group binds to one surface site on the goethite. nih.gov
| Mineral Surface | Adsorption Mechanism | Key Findings |
| Aluminum Oxide | Chemisorption via condensation reaction between P-OH and surface Al-OH groups, forming P-O-Al bonds. | Adsorption can be monodentate, bidentate, or tridentate. The ethyl group has little influence on site preference. |
| Goethite | Formation of 1:1 surface complexes. | Strong adsorption below pH 8; adsorption decreases significantly at higher pH. |
Persistence of this compound and its Degradation Products
This compound is primarily known in environmental contexts as a degradation product of the fungicide fosetyl-aluminum. safefoodalliance.comeocc.nueurl-pesticides.eu The persistence of this compound in the environment is a subject of concern, particularly in agricultural settings where fosetyl-aluminum is applied.
Research from the BIOFOSF project, which investigated phosphonic acid residues in organic crops, provides insights into the persistence of this compound. In studies on rocket lettuce treated with fosetyl-aluminum, both this compound and phosphonic acid were detected. researchgate.net The degradation and accumulation of these residues were monitored, and regression models suggested that decontamination of fruit trees could take more than five years, depending on the initial contamination level. researchgate.net In a case study on potato crops, the persistence of this compound and phosphonic acid in soil and plant organs was evaluated after the application of fosetyl-aluminum. sinab.it While soil samples showed this compound content below the limit of quantification both at the beginning of the trial and at harvesting, the compound was detected in potato leaves. sinab.it
Fosetyl-aluminum itself degrades rapidly in soil. epa.gov However, it is more persistent on vegetation. epa.gov Upon application, particularly foliar application, it can be washed off by rainfall, potentially leading to soil and water contamination. epa.gov The primary degradation pathway of fosetyl-aluminum involves its hydrolysis into ethanol (B145695) and phosphonic acid. safefoodalliance.com More specifically, fosetyl-aluminum breaks down into fosetyl (B95085), which in turn degrades into phosphonic acid and its salts. eocc.nueurl-pesticides.eu this compound is also a recognized metabolite in this degradation process.
While the primary degradation product of fosetyl-aluminum is phosphonic acid, this compound is a key intermediate. The subsequent degradation of this compound in the environment is less well-documented in the provided search results. However, the persistence of the related compound, phosphonic acid, has been noted, especially in permanent crops like fruit trees and grapevines, where it can accumulate over the long term.
Table 1: Persistence Data for this compound and Related Compounds
| Compound | Matrix | Persistence/Degradation Finding |
| This compound | Fruit trees | Decontamination could take over 5 years. researchgate.net |
| This compound | Potato leaves | Detected after fosetyl-Al application. sinab.it |
| This compound & Phosphonic acid | Rocket lettuce | Detected and monitored after fosetyl-Al treatment. researchgate.net |
| Fosetyl-aluminum | Soil | Degrades rapidly. epa.gov |
| Fosetyl-aluminum | Vegetation | Quite persistent. epa.gov |
| Phosphonic acid | Permanent crops | Can be detected years after use was discontinued (B1498344). |
Sources of Environmental Contamination
The primary sources of this compound contamination in the environment are linked to agricultural practices, specifically the use of the fungicide fosetyl-aluminum and contaminated agricultural inputs.
The degradation of fosetyl-aluminum is a major pathway for the introduction of this compound into the environment. primoris-lab.com Fosetyl-aluminum is used in conventional agriculture to control fungal diseases. primoris-lab.com When applied to crops, it breaks down, forming both this compound and phosphonic acid as residues. researchgate.netsinab.it
Another significant source of contamination is the use of fertilizers and plant protection products that are contaminated with fosetyl or phosphite (B83602). researchgate.net The BIOFOSF project found that the detection of this compound and phosphonic acid in organic crops, where fosetyl-aluminum is not permitted, was due to contaminated fertilizers and other plant protection products allowed in organic farming. researchgate.net For instance, an analysis of a pelleted poultry manure fertilizer found phosphonic acid, though this compound was not detected in that particular sample. sinab.it
The long-term accumulation of phosphonic acid in the soil from past agricultural use is also a potential source. primoris-lab.com Even years after the use of products like potassium phosphonate was discontinued in organic farming, residues can still be found in permanent crops. primoris-lab.com While this pertains to phosphonic acid, the historical use of fosetyl-aluminum could contribute to a persistent reservoir of its degradation products, including this compound, in the soil and woody plant tissues. researchgate.net
Industrial sources beyond agriculture are also a possibility. Organophosphonates, a class of compounds to which this compound belongs, are used in various industrial applications such as in cooling water systems and as chelating agents. researchgate.net While direct contamination from the production or use of this compound for these purposes is not detailed, the degradation of other organophosphonates in industrial and household effluents can lead to the formation of phosphonate, a related compound. researchgate.net
Table 2: Sources of this compound Environmental Contamination
| Source Category | Specific Source | Description |
| Agricultural | Degradation of fosetyl-aluminum | The fungicide fosetyl-aluminum breaks down in the environment to form this compound and phosphonic acid. researchgate.netsinab.itprimoris-lab.com |
| Contaminated fertilizers and plant protection products | Products used in both conventional and organic farming may be contaminated with fosetyl or phosphite, leading to the presence of their degradation products. researchgate.net | |
| Historical soil and plant accumulation | Residues from past applications of fosetyl-aluminum can persist in soil and be taken up by crops, particularly long-lived plants like fruit trees. researchgate.net | |
| Industrial (potential) | Degradation of other organophosphonates | Effluents from industrial and household applications of organophosphonates can contain phosphonate as a degradation product. researchgate.net |
Computational and Theoretical Studies of Ethylphosphonic Acid
Molecular Modeling and Simulation of Ethylphosphonic Acid Interactions
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding how this compound interacts with other chemical species, from metal surfaces to biological macromolecules.
Predicting the binding affinity—the strength of the interaction between a ligand and a target—is a primary goal of computational chemistry in drug discovery and materials science. While specific binding affinity predictions for this compound with biological targets are not extensively documented in publicly available literature, the methodologies for such predictions are well-established. These approaches often involve calculating the free energy of binding.
Computational studies on related organophosphorus compounds, such as inhibitors for the human immunodeficiency virus type 1 (HIV-1) protease, demonstrate that it is possible to reproduce the ranking and, in many cases, the absolute values of inhibitor binding affinities with considerable accuracy. mdpi.com These protocols often consider factors like the desolvation penalty, which is the energetic cost of removing the molecule from its solvent environment to bind to a target. mdpi.com For phosphonic acids, their interaction with surfaces is a key area of study. The adsorption energy, a measure of binding affinity to a surface, has been calculated for phosphonic acid on titanium dioxide (TiO2), showing a strong interaction. uwindsor.ca Such calculations are vital for understanding how this compound might function as a surface modifier or coupling agent.
Table 1: Key Concepts in Binding Affinity Prediction
| Concept | Description | Relevance to this compound |
|---|---|---|
| Free Energy of Binding (ΔG) | The overall energy change when a ligand binds to a target. A more negative value indicates stronger affinity. | Predicts the stability of this compound when interacting with a protein or surface. |
| Adsorption Energy | The energy released when a molecule attaches to a surface. It is a key measure of binding strength in materials science. | Quantifies the affinity of this compound for various material surfaces, such as metal oxides. |
| Desolvation Penalty | The energy required to remove solvent molecules from around the ligand and the binding site before interaction can occur. | An important factor in accurately calculating the binding energy of the polar this compound. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov
While specific docking studies featuring this compound are not prominent, research on structurally similar bisphosphonic esters provides relevant insights. For instance, molecular docking has been used to investigate how these esters might inhibit matrix metalloproteinases (MMPs), enzymes implicated in inflammation. nih.gov In these simulations, the lowest binding energy conformation is selected as the most stable and likely binding mode. nih.gov The results can reveal key interactions, such as hydrogen bonds between the phosphonate (B1237965) oxygen atoms and amino acid residues (e.g., Histidine) in the enzyme's active site. nih.gov Such studies help to understand the structural basis for the biological activity of organophosphorus compounds and can guide the design of new enzyme inhibitors.
Table 2: Docking Simulation Parameters for Bisphosphonate Esters with MMP-8
| Compound | Interaction Energy (MolDock Score, kcal/mol) | Ligand Efficiency (LE) | Key Interacting Residue |
|---|---|---|---|
| Bisphosphonate Ester 3 | -129.9 | -4.64 | His162 |
| Bisphosphonate Ester 4 | -139.6 | -4.36 | Not specified |
| Bisphosphonate Ester 5 | -140.2 | -4.25 | Not specified |
| Bisphosphonate Ester 6 | -149.3 | -4.15 | Not specified |
Data adapted from a study on bisphosphonic esters as potential MMP inhibitors. LE is the interaction energy divided by the number of non-hydrogen atoms. nih.gov
The Density-Functional Based Tight-Binding (DFTB) method is an approximation of Density Functional Theory (DFT) that offers a balance between computational cost and accuracy, making it suitable for large systems. The self-consistent-charge (SCC-DFTB) variant is particularly powerful for studying the quantum mechanical interactions of molecules with surfaces. rsc.org
SCC-DFTB has been extensively used to investigate the adsorption of phosphonic acids on metal oxide surfaces like titanium dioxide (TiO2) and aluminum oxide (Al2O3). rsc.orgnist.gov These studies are critical for applications such as corrosion inhibition, adhesion promotion, and the development of molecular electronics. Calculations have shown that phosphonic acids strongly favor a bidentate binding configuration on anatase (101) and rutile (110) surfaces of TiO2, where two of the phosphonic acid's oxygen atoms bind to the surface. rsc.orgresearchgate.net Monodentate complexes, where only one oxygen binds, are significantly less stable and tend to relax toward the bidentate form. rsc.orgresearchgate.net On aluminum oxide, calculations indicate that a tridentate bonding mode, where all three oxygen atoms of the phosphonic acid group interact with the surface, is the most favored arrangement. nist.gov These computational findings are crucial for interpreting experimental data and understanding the fundamental nature of the surface-molecule bond.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the structures of transition states and the energies of intermediates. mdpi.com These methods can map out the entire energy landscape of a reaction, providing insights that are often inaccessible to experiment. This predictive power can drive the discovery of new reactions and the design of more efficient catalysts. mdpi.com
For organophosphorus compounds, these calculations can clarify mechanisms such as hydrolysis, which is a critical reaction for both the activation and degradation of these molecules. beilstein-journals.org For instance, the hydrolysis of phosphonates to phosphonic acids is a fundamental transformation. mdpi.com While specific, detailed quantum chemical studies on the reaction mechanisms of this compound are not widely published, the general mechanisms are understood to proceed through steps like the formation of acyl-enzyme intermediates when catalyzed by enzymes like lipases. nih.gov Computational studies on the thermal degradation of related phosphorus compounds, such as phosphazene derivatives, have shown that they can decompose to form phosphoric acid, indicating the types of pathways that can be investigated using these methods. mdpi.com
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Density Functional Theory (DFT) is a leading method for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgnist.gov For NMR, calculations can predict chemical shifts for ¹H, ¹³C, and ³¹P nuclei. rsc.orgnist.govnih.gov The accuracy of these predictions has become so reliable that they are routinely used to distinguish between possible isomers and to assign complex spectra. nist.gov For example, a DFT study on phosphonic acid derivatives adsorbed on TiO2 was able to assign specific peaks in the experimental ³¹P NMR spectra to distinct monodentate and bidentate binding modes on the surface. nih.gov
Similarly, vibrational frequencies from IR spectroscopy can be calculated. These calculations help assign experimental absorption bands to specific molecular motions, such as P=O stretches, P-O-H bends, and C-H stretches. nist.gov Comparisons between calculated and experimental IR spectra for alkylphosphonic acids on aluminum surfaces have been used to confirm the tridentate binding mode of the acid. nist.gov The public database PubChem also provides computationally generated mass spectrometry data for this compound, further aiding in its identification.
Table 3: Computationally Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Phosphonic Acid
| Vibrational Mode | SCC-DFTB Calculated Frequency | Experimental Frequency (Free Acid) |
|---|---|---|
| P-OH | 625 - 683 | ~800 - 850 |
| P=O | 1324 | ~1250 |
| CH₂/CH₃ Stretches | 2750 - 3000 | ~2930 - 3050 |
Data adapted from a comparative study of alkylphosphonic acid on aluminum surfaces. nist.gov
Emerging Research Areas and Future Directions for Ethylphosphonic Acid
Ethylphosphonic acid and its derivatives are at the forefront of innovative research, extending their utility beyond traditional applications. Scientists are exploring their unique properties to address challenges in materials science, medicine, catalysis, and environmental remediation. This article delves into the emerging research areas and future prospects of this versatile compound.
Q & A
Q. What are the key structural and safety considerations when handling ethylphosphonic acid in laboratory settings?
this compound (C₂H₇O₃P, CAS 6779-09-5) is a polar, acidic compound with a molecular weight of 108.03 g/mol. Safety protocols must prioritize its corrosive nature (R34: causes burns) and mandate immediate eye rinsing (S26) upon exposure . Handling requires PPE, including gloves and goggles, and storage in a ventilated, non-reactive container. Purity verification (e.g., via NMR or HPLC) is critical for reproducibility in experiments .
Q. How is this compound synthesized, and what are common precursors?
A common synthesis route involves ethylphosphonic dichloride (CAS 1066-50-8) as a precursor. Hydrolysis of this dichloride under controlled aqueous conditions yields this compound. Reaction parameters (temperature, pH) must be optimized to minimize side products like phosphinic acid derivatives .
Q. What analytical techniques are suitable for quantifying this compound in aqueous samples?
Basic separation can be achieved using ion-exchange chromatography. A validated LC/MS method with an Obelisc R column (C18, 5 µm) employs a mobile phase of acetonitrile (10%) and ammonium acetate buffer, with flow rates of 1.0 mL/min and ELSD detection. This method is effective for polar, acidic compounds .
Advanced Research Questions
Q. How can this compound derivatives be detected in environmental samples, and what are key challenges?
Gas chromatography–mass spectrometry (GC–MS) with derivatization (e.g., trimethylsilyldiazomethane) enhances volatility for detecting this compound byproducts like isobutyl this compound (IBEPA). Sensitivity is improved using DB-5 ms columns, though matrix effects in complex samples (e.g., soil, water) require robust cleanup protocols .
Q. What role does this compound play in material science, particularly in ligand design?
Derivatives such as 2-(3,6-dimethoxycarbazol-9-yl)this compound (CAS 2377770-18-6) act as organic phosphine ligands in OLEDs and metal-organic frameworks (MOFs). Their phosphonic acid group enables strong coordination to metal ions (e.g., Zn²⁺, Cu²⁺), influencing material stability and electronic properties .
Q. How do structural modifications (e.g., alkyl vs. aryl groups) alter the reactivity of phosphonic acids?
Comparative studies with phenylphosphonic acid reveal that this compound’s shorter alkyl chain reduces steric hindrance, enhancing its solubility in polar solvents. However, the phenyl group in aryl derivatives increases thermal stability and metal-binding affinity due to π-π interactions .
Q. What microbial pathways utilize this compound, and what are their ecological implications?
Certain bacteria (e.g., Escherichia coli) metabolize this compound as a phosphorus source under phosphate-limited conditions. Enzymes like phosphonatase cleave the C-P bond, releasing inorganic phosphate. This pathway is critical in marine ecosystems where phosphonates constitute ~25% of dissolved organic phosphorus .
Q. How can synthesis routes for this compound be optimized to reduce hazardous intermediates?
Substituting ethylphosphonic dichloride with less toxic precursors (e.g., dialkyl phosphites) in solvent-free, catalytic reactions (e.g., using TiO₂ nanoparticles) reduces chlorine byproducts. Microwave-assisted synthesis can also improve yield (≥85%) and reaction time (<2 hours) .
Methodological Notes
- Data Contradictions : While GC-MS and LC/MS are both valid for phosphonic acids, GC-MS requires derivatization, introducing potential artifacts. LC/MS is preferred for direct analysis of polar compounds .
- Safety vs. Reactivity : Despite its corrosivity, this compound’s low volatility (boiling point: ~538°C) reduces inhalation risks compared to its dichloride precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
